1-(5-Isopropyl-2-methylphenyl)-3-(2-methoxyphenyl)urea
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Overview
Description
“Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” is an organic compound that belongs to the class of urea derivatives. These compounds are characterized by the presence of a urea functional group, which is a carbonyl group attached to two amine groups. This particular compound features two aromatic rings, one with a methoxy group and the other with a methyl and isopropyl group, making it a unique and potentially useful molecule in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” typically involves the reaction of 2-methoxyaniline with 2-methyl-5-(1-methylethyl)aniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of safer carbonyl sources and catalysts can enhance the yield and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the urea moiety, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Urea,N-(2-methoxyphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of aromatic rings and functional groups can facilitate binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Urea,N-(2-methoxyphenyl)-N’-phenyl-: Lacks the isopropyl and methyl groups, potentially altering its reactivity and applications.
Urea,N-(2-methylphenyl)-N’-[2-methyl-5-(1-methylethyl)phenyl]-: Similar structure but with different substituents on the aromatic rings.
Properties
CAS No. |
6341-37-3 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-10-9-13(3)16(11-14)20-18(21)19-15-7-5-6-8-17(15)22-4/h5-12H,1-4H3,(H2,19,20,21) |
InChI Key |
YIOZSFNDGMKRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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